Thallium(1+) octadecanoate Thallium(1+) octadecanoate
Brand Name: Vulcanchem
CAS No.: 33734-56-4
VCID: VC18417669
InChI: InChI=1S/C18H36O2.Tl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1
SMILES:
Molecular Formula: C18H35O2Tl
Molecular Weight: 487.9 g/mol

Thallium(1+) octadecanoate

CAS No.: 33734-56-4

Cat. No.: VC18417669

Molecular Formula: C18H35O2Tl

Molecular Weight: 487.9 g/mol

* For research use only. Not for human or veterinary use.

Thallium(1+) octadecanoate - 33734-56-4

Specification

CAS No. 33734-56-4
Molecular Formula C18H35O2Tl
Molecular Weight 487.9 g/mol
IUPAC Name octadecanoate;thallium(1+)
Standard InChI InChI=1S/C18H36O2.Tl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1
Standard InChI Key CUEKJWSALCWBPG-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)[O-].[Tl+]

Introduction

Chemical Identity and Structural Characteristics

Structural Configuration

The compound likely exhibits a crystalline solid-state structure, mirroring the behavior of shorter-chain thallium carboxylates. X-ray diffraction studies of thallium(I) octanoate reveal a coordination polymer geometry, with thallium ions bridged by carboxylate groups . For octadecanoate, the extended alkyl chain (C18H35\text{C}_{18}\text{H}_{35}) would introduce enhanced hydrophobic interactions, potentially influencing solubility and melting behavior.

Table 1: Hypothesized Physical Properties of Thallium(1+) Octadecanoate

PropertyValue (Estimated)Basis for Estimation
Molecular Weight495.85 g/molC18H35O2Tl\text{C}_{18}\text{H}_{35}\text{O}_2\text{Tl} stoichiometry
Melting Point80–100°CTrend in thallium carboxylates
Solubility in Water<0.1 g/L at 20°CAnalogous to thallium chloride
Density~1.2 g/cm³Comparison to fatty acid salts

Synthesis and Industrial Relevance

Production Methods

Thallium(1+) octadecanoate is likely synthesized via neutralization reactions, where thallium(I) hydroxide (TlOH\text{TlOH}) reacts with octadecanoic acid:

TlOH+C17H35COOHC17H35COOTl+H2O\text{TlOH} + \text{C}_{17}\text{H}_{35}\text{COOH} \rightarrow \text{C}_{17}\text{H}_{35}\text{COOTl} + \text{H}_2\text{O}

This method parallels the synthesis of thallium(I) octanoate, which is well-documented in organometallic chemistry . Alternative routes may involve metathesis reactions using thallium nitrate and sodium octadecanoate.

Applications and Historical Use

Toxicological and Environmental Behavior

Acute and Chronic Toxicity

Thallium compounds exhibit extreme toxicity, with an oral LD₅₀ in rats as low as 10–15 mg/kg for thallium sulfate . While specific data for octadecanoate are unavailable, its dissociation in biological systems would release Tl+\text{Tl}^+, a potent neurotoxin that disrupts potassium-dependent processes .

Environmental Persistence

The lipophilic nature of the octadecanoate anion suggests potential bioaccumulation in adipose tissues, akin to heavy metal soaps like lead stearate. Environmental degradation would depend on microbial breakdown of the alkyl chain, a process slower for C18\text{C}_{18} than shorter analogs .

The U.S. EPA has established a reference dose (RfD) of 0.00007 mg/kg/day for thallium, based on its neurotoxic effects . Occupational exposure to thallium compounds mandates stringent controls, including personal protective equipment and air monitoring.

Disposal and Containment

Incidental releases of thallium(1+) octadecanoate require containment to prevent groundwater contamination. Recommended methods include chemical immobilization with sulfides or phosphates, followed by secure landfill disposal .

Research Gaps and Future Directions

The absence of empirical data on thallium(1+) octadecanoate underscores the need for targeted studies:

  • Thermal Stability Analysis: Differential scanning calorimetry (DSC) to characterize melting/decomposition profiles.

  • Ecotoxicity Assays: Evaluate impacts on aquatic organisms (e.g., Daphnia magna) and soil microbiota.

  • Structural Elucidation: Single-crystal X-ray studies to resolve coordination geometry.

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